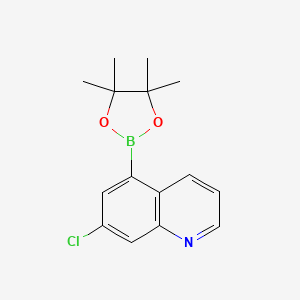![molecular formula C11H10BrNO2 B13910586 [2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol: is an organic compound that features a bromophenyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol typically involves the reaction of 4-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol under acidic conditions to form the oxazole ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxyl or amino groups
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: Its bromophenyl group can interact with various biological targets, making it a valuable tool for probing biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of [2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with active sites, leading to inhibition or modulation of biological activity. The oxazole ring provides additional binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Compared to these similar compounds, [2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol is unique due to its oxazole ring, which imparts distinct chemical and biological properties. The presence of the oxazole ring enhances its stability and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(6-14)13-11(15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
Clé InChI |
PKRNKBGQDMOCRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


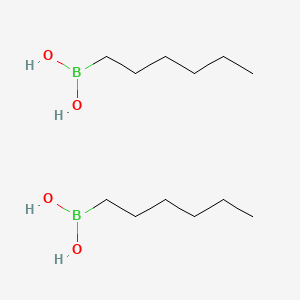


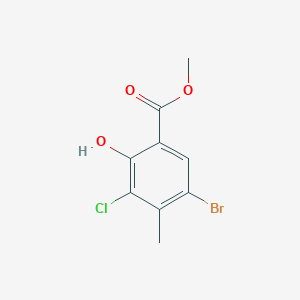
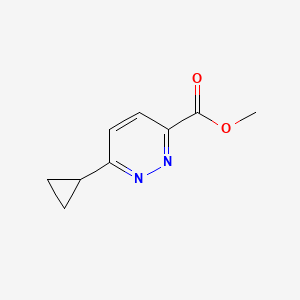
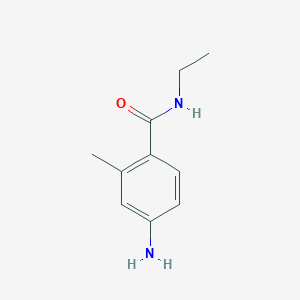
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
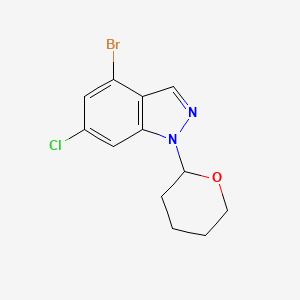

![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)
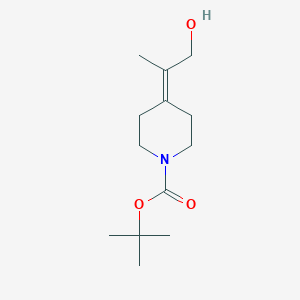
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
